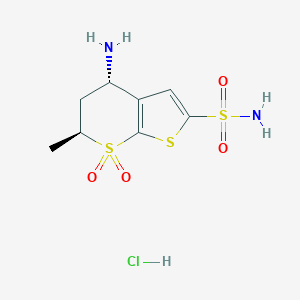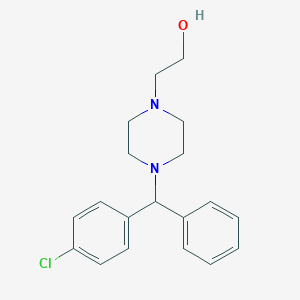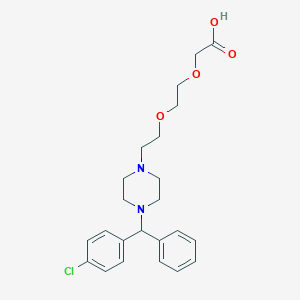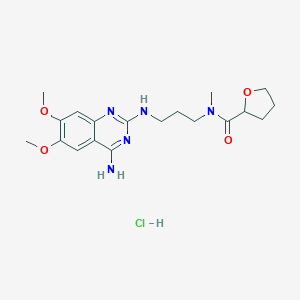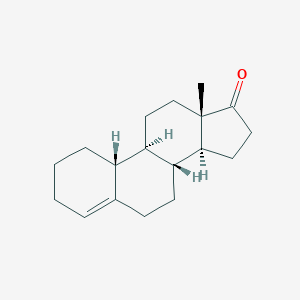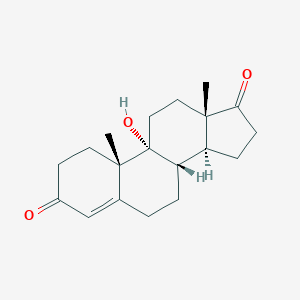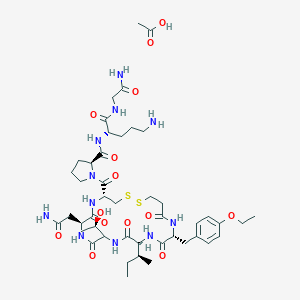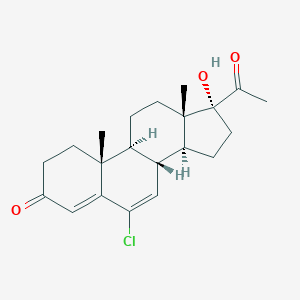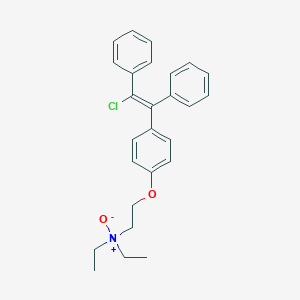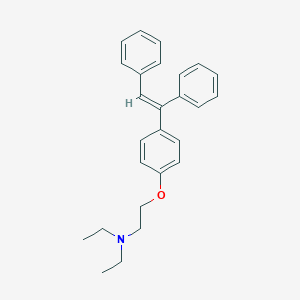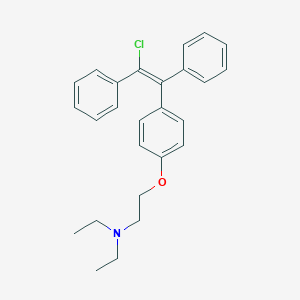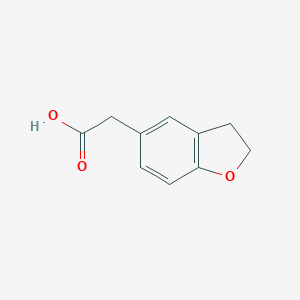
2,3-Dihydrobenzofuran-5-acetic acid
Descripción general
Descripción
2,3-Dihydrobenzofuran-5-acetic acid is a chemical compound with the molecular formula C10H10O3 . It appears as a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran-5-acetic acid involves several steps. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-5-acetic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrobenzofuran-5-acetic acid include a density of 1.3±0.1 g/cm3, a boiling point of 345.8±11.0 °C at 760 mmHg, and a flash point of 142.1±12.8 °C . It also has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 137.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Scientific Field: Pharmacology
- Application Summary: Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Antioxidants
- Scientific Field: Biochemistry
- Application Summary: Benzofuran derivatives have been studied for their potential antioxidant properties .
- Methods of Application: The specific methods of application would depend on the specific derivative and the context in which the antioxidant properties are being utilized .
- Results/Outcomes: While there has been increasing interest in antioxidants, the specific outcomes of using benzofuran derivatives as antioxidants would depend on the specific derivative and context .
Anti-tumor Agents
- Scientific Field: Oncology
- Application Summary: Some substituted benzofurans have shown significant anti-cancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .
- Results/Outcomes: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Anti-hepatitis C Virus Agents
- Scientific Field: Virology
- Application Summary: The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Results/Outcomes: The specific outcomes of using this novel macrocyclic benzofuran compound as an anti-hepatitis C virus agent would depend on the specific derivative and the stage of the disease .
Neurotransmitter Release Stimulant
- Scientific Field: Neuroscience
- Application Summary: Some benzofuran derivatives, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes . They stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
- Methods of Application: The specific methods of application would depend on the specific derivative and the context in which the neurotransmitter release stimulant properties are being utilized .
- Results/Outcomes: The specific outcomes of using these benzofuran derivatives as neurotransmitter release stimulants would depend on the specific derivative and context .
Biomass Pyrolysis
- Scientific Field: Environmental Science
- Application Summary: The findings of a study contribute to the understanding of biomass pyrolysis and provide information on the development of sustainable and economically viable processes for the production of valuable compounds from renewable forest resources .
- Methods of Application: The specific methods of application would depend on the specific derivative and the context in which the biomass pyrolysis properties are being utilized .
- Results/Outcomes: The specific outcomes of using these benzofuran derivatives in biomass pyrolysis would depend on the specific derivative and context .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALSYIKKTXUSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372077 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-5-acetic acid | |
CAS RN |
69999-16-2 | |
| Record name | 2,3-Dihydro-5-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69999-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrobenzofuran-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

